![molecular formula C8H18N2O2 B13695342 Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
Bis[(2-methylpropan-2-yl)oxy]diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di-tert-butoxydiazene is an organic compound with the molecular formula C8H18N2O2. . This compound is characterized by its two tert-butoxy groups attached to a diazene moiety. It is a colorless solid with a melting point of 82°C and a predicted boiling point of 169.9°C .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butoxydiazene can be synthesized through the reaction of tert-butyl alcohol with sodium nitrite in the presence of sulfuric acid. The reaction proceeds as follows:
2(CH3)3COH+NaNO2+H2SO4→(CH3)3CON=NO(C(CH3)3)+NaHSO4+H2O
This reaction involves the formation of the diazene moiety through the nitrosation of tert-butyl alcohol .
Industrial Production Methods
Industrial production of 1,2-di-tert-butoxydiazene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
化学反应分析
Types of Reactions
1,2-Di-tert-butoxydiazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl nitrite and tert-butyl nitrate.
Reduction: Reduction of 1,2-di-tert-butoxydiazene can yield tert-butylamine.
Substitution: It can undergo substitution reactions with nucleophiles to form various substituted diazene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products
Oxidation: Tert-butyl nitrite and tert-butyl nitrate.
Reduction: Tert-butylamine.
Substitution: Various substituted diazene derivatives depending on the nucleophile used.
科学研究应用
1,2-Di-tert-butoxydiazene has several applications in scientific research:
作用机制
The mechanism of action of 1,2-di-tert-butoxydiazene involves the formation of reactive nitrogen species through the cleavage of the diazene moiety. These reactive species can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules. The pathways involved include nitrosation, nitration, and oxidation reactions .
相似化合物的比较
Similar Compounds
- Di-tert-butyl hyponitrite
- Hyponitrous acid di-tert-butyl ester
- 2,2’-(Azobisoxy)bis(2-methylpropane)
Uniqueness
1,2-Di-tert-butoxydiazene is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form diverse products. Its ability to generate reactive nitrogen species makes it valuable in both research and industrial applications .
属性
分子式 |
C8H18N2O2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
bis[(2-methylpropan-2-yl)oxy]diazene |
InChI |
InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3 |
InChI 键 |
OAPFBXRHYINFDV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)ON=NOC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



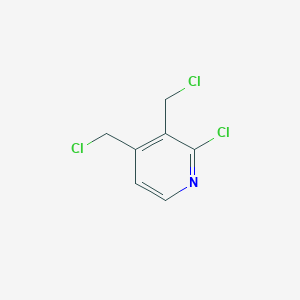
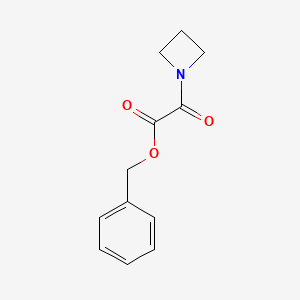
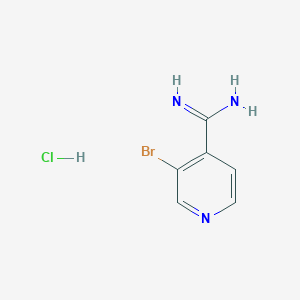
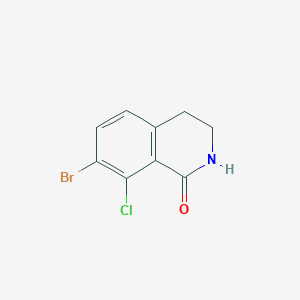
![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)
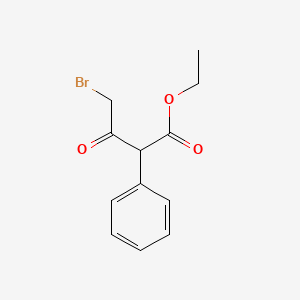
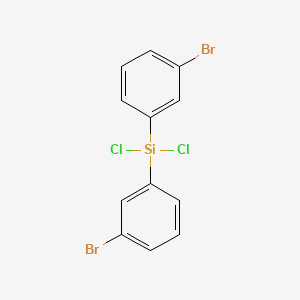
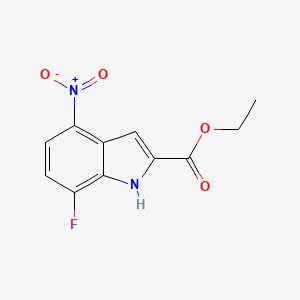
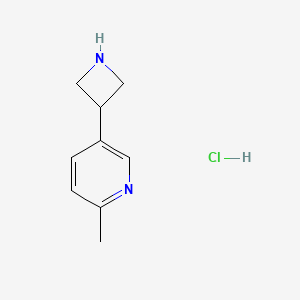
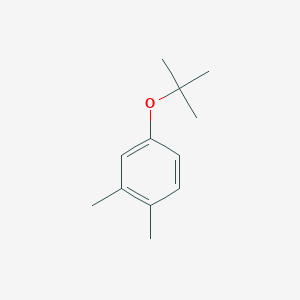
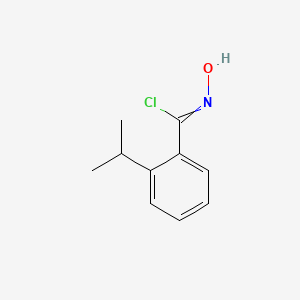
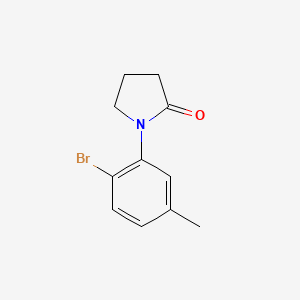
![Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13695352.png)
